molecular formula C11H12N2O4 B1401953 4-Morpholino-2-nitrobenzaldehyde CAS No. 904895-91-6

4-Morpholino-2-nitrobenzaldehyde

Cat. No. B1401953
M. Wt: 236.22 g/mol
InChI Key: DXCHDWUUUUEPKB-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 4-Morpholino-2-nitrobenzaldehyde contains DNA bases attached to a backbone of methylenemorpholine rings linked through phosphorodiamidate groups .

Scientific Research Applications

1. Multicomponent Reaction Catalysis

4-Morpholino-2-nitrobenzaldehyde has been utilized in multicomponent reactions. For instance, the synthesis of 4,7-Dihydro-6-nitro-7Ar-5-R-azolo[1,5-a]pyrimidines was achieved through the reaction of aminoazoles, morpholino-nitroalkenes, and aromatic aldehydes, catalyzed by boron trifluoride etherate (Lyapustin et al., 2019).

2. Synthesis of Heterocyclic Compounds

The compound has been used in the synthesis of various heterocyclic compounds. A study demonstrated the synthesis of Schiff base compounds and subsequent creation of 1,3-oxazepine and benzo[1,3]oxazepine compounds using morpholine, 4-nitrobenzaldehyde, and other reactants (Ahmed & Al-hashimi, 2016).

3. Catalysis in Organic Synthesis

4-Morpholino-2-nitrobenzaldehyde has been applied in organic synthesis as a catalyst. For example, nano-Mn-[4-nitrophenyl-salicylaldimine-methyl pyranopyrazole]Cl2, a Schiff base complex, was synthesized and used as an efficient catalyst for the preparation of hexahydroquinolines (Moosavi-Zare et al., 2017).

4. Application in Analytical Chemistry

In analytical chemistry, the compound has been used in derivatization methods for detecting residues in food. A method involving the preparation of carbon-13-labeled 2-nitrobenzaldehyde derivatives of nitrofuran metabolites was developed for quantifying trace levels of these residues in foods of animal origin (Delatour et al., 2003).

5. Investigation of Ionic Liquids

The compound has been used in studies investigating the molecular properties of ionic liquids. A study focused on the morpholino-induced elimination of 5-nitrobenzisoxazole, using 4-nitroaniline and other probes in ionic liquids (D’Anna et al., 2009).

6. Synthesis of Aminoquinoline Derivatives

It was involved in the synthesis of 2-aminoquinoline derivatives, where α-diaminoboryl carbanions converted 2-nitrobenzaldehydes into nitrophenyl (Z)-acrylonitriles (Tomioka et al., 2012).

7. Catalytic Reduction of Aldehydes

Research has also explored its role in the catalytic reduction of aldehydes. Oxo-rhenium complexes with heterocyclic ligands were tested for the reduction of 4-nitrobenzaldehyde, with phenylsilane as a reducing agent (Bernando et al., 2015).

8. Potential Anti-Trypanosomal Agents

The compound was also studied as a part of ruthenium(II) complexes, which showed potential as anti-trypanosomal drugs (Rodrigues et al., 2008).

9. Synthesis of Organic Compounds

Additionally, it was used in the synthesis of 3-methylquinoline-4-carbaldehydes through a Wittig-olefination–Claisen-rearrangement approach (Kulkarni et al., 2012).

10. HPLC Detection in Pharmaceuticals

4-Morpholino-2-nitrobenzaldehyde has been used in HPLC methods for detecting residual aldehydes in pharmaceuticals, particularly in the context of chloramphenicol formulations (Luo et al., 2018).

11. Bioconversion Studies

The compound has found applications in bioconversion studies, as seen in the conversion of various toluenes to their corresponding benzaldehydes using laccases (Chaurasia et al., 2014).

12. Studies on Nonlinear Optical Materials

It has also been studied in the context of nonlinear optical materials, specifically in the investigation of morpholinium 2-chloro-4-nitrobenzoate (Karthick et al., 2018).

13. Quantum Chemical Studies

Quantum chemical studies have utilized the compound, such as in the synthesis of 3-substituted-4-hydroxyquinoline N-oxides (Lee et al., 2003).

14. Kinetic Studies in Organic Chemistry

Kinetic studies in organic chemistry have also employed 4-Morpholino-2-nitrobenzaldehyde, as demonstrated in the study of aminolysis of 4-nitrophenyl 3,5-dinitrobenzoate (Um et al., 2015).

15. Synthesis of Functional Polymers

The compound was used in the synthesis of functional polymers, particularly morpholine-functional homopolymers and copolymers (Lessard et al., 2012).

16. Crystallographic Studies

It has been a subject in crystallographic studies, as seen in the analysis of hydrogen-bonded sheets and framework structures in its derivatives (Wardell et al., 2005).

17. Actinometry in Photochemistry

In photochemistry, 2-nitrobenzaldehyde, a related compound, has been used as a chemical actinometer (Galbavy et al., 2010).

18. Application in Food Safety Monitoring

The compound has applications in food safety monitoring, as in the visualized microarray sensing technique for detecting residues of banned nitrofuran antibiotics in honey (Li et al., 2017).

19. Asymmetric Michael Reactions

It has been used in catalytic asymmetric Michael reactions, especially in the creation of gamma-formyl nitro compounds (Betancort & Barbas, 2001).

20. Catalytic Reduction in Synthesis

Finally, its role in the catalytic reduction of nitroarenes was explored in the synthesis of indoprofen, an anti-inflammatory drug (Ogiwara et al., 2017).

Safety And Hazards

The safety data sheet for 4-Nitrobenzaldehyde indicates that it may cause an allergic skin reaction and serious eye irritation . It is also harmful if swallowed and may cause respiratory irritation . It is harmful to aquatic life with long-lasting effects .

properties

IUPAC Name

4-morpholin-4-yl-2-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O4/c14-8-9-1-2-10(7-11(9)13(15)16)12-3-5-17-6-4-12/h1-2,7-8H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXCHDWUUUUEPKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC(=C(C=C2)C=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101276922
Record name Benzaldehyde, 4-(4-morpholinyl)-2-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101276922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Morpholino-2-nitrobenzaldehyde

CAS RN

904895-91-6
Record name Benzaldehyde, 4-(4-morpholinyl)-2-nitro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=904895-91-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzaldehyde, 4-(4-morpholinyl)-2-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101276922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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